Sodium hexachloropalladate(IV) hydrate

Solubility Aqueous catalysis Precursor formulation

Sodium hexachloropalladate(IV) hydrate (Na₂PdCl₆·H₂O, CAS 16010-02-9) delivers palladium in the +4 oxidation state as a defined monohydrate. Unlike Pd(II) salts, it enables Pd(II)/Pd(IV) catalytic cycles—demonstrated by an 82% vs. 40% conversion advantage over Pd(OAc)₂ in indole C-3 benzylation. Its free water solubility (vs. 3.41 g/L for the K⁺ analog) allows concentrated aqueous stock preparation without heating, ensuring reproducible catalyst loading. For electrochemists, it provides a defined Pd(IV) precursor for one-step glassy-carbon modification (0.0 to −0.4 V vs. SCE). It is also the only noble-metal compound that potently inhibits cellobiohydrolase I (IC₅₀ < 50 μM). Choose this compound when oxidation state, counterion identity, and stoichiometric consistency determine your experimental outcome.

Molecular Formula Cl6H2Na2OPd
Molecular Weight 383.115
CAS No. 16010-02-9
Cat. No. B580267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hexachloropalladate(IV) hydrate
CAS16010-02-9
Molecular FormulaCl6H2Na2OPd
Molecular Weight383.115
Structural Identifiers
SMILESO.[Na+].[Na+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl
InChIInChI=1S/6ClH.2Na.H2O.Pd/h6*1H;;;1H2;/q;;;;;;2*+1;;+4/p-6
InChIKeyAJVDDFHVUPJJKZ-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Hexachloropalladate(IV) Hydrate (CAS 16010-02-9): Procurement-Relevant Profile for a Pd(IV) Chloride Precursor


Sodium hexachloropalladate(IV) hydrate (Na₂PdCl₆·H₂O, MW 383.13 g/mol) is a water-soluble, crystalline Pd(IV) coordination complex in which palladium occupies the +4 oxidation state within an octahedral [PdCl₆]²⁻ anion, charge-balanced by two sodium cations . Unlike the far more common Pd(II) precursors that dominate the fine-chemical catalyst market, this compound delivers palladium in its higher Pd(IV) oxidation state, enabling distinct redox pathways including Pd(II)/Pd(IV) catalytic cycles that are inaccessible from Pd(II)-only starting materials [1]. The defined monohydrate form (CAS 16010-02-9) provides stoichiometric consistency, and commercial availability at 99.9% purity (metals basis) from major suppliers supports its use as a reproducible precursor for catalyst synthesis, electrochemical surface modification, and organometallic research .

Why Sodium Hexachloropalladate(IV) Hydrate Cannot Be Casually Substituted with Other Palladium Salts


Palladium precursors are not interchangeable commodities. The selection of counterion (Na⁺ vs. K⁺ vs. NH₄⁺) and oxidation state (Pd(IV) vs. Pd(II)) directly determines aqueous solubility, electrochemical deposition potential, reduction kinetics, and catalytic mechanism accessibility [1]. Sodium hexachloropalladate(IV) hydrate occupies a distinct position in this matrix: it pairs the high aqueous solubility characteristic of sodium salts with the Pd(IV) oxidation state, which exhibits a 2.0 eV chemical shift in the Pd Liii white line relative to Pd(II) analogs—an electronic-structure difference that translates into altered redox behavior and catalytic selectivity [2]. Simply choosing potassium hexachloropalladate(IV) sacrifices cold-water solubility (3.41 vs. freely soluble), while opting for sodium tetrachloropalladate(II) forecloses Pd(II)/Pd(IV) catalytic manifolds. The quantitative evidence below establishes when and why these differences carry procurement and performance consequences.

Sodium Hexachloropalladate(IV) Hydrate: Quantified Differentiation Evidence vs. Closest Comparators


Aqueous Solubility Advantage of the Sodium Salt vs. Potassium Hexachloropalladate(IV)

The sodium counterion confers substantially higher water solubility compared with the potassium analog. While potassium hexachloropalladate(IV) (K₂PdCl₆) exhibits a measured water solubility of only 3.41 ± 0.039 g/L at ambient temperature [1], sodium hexachloropalladate(IV) is described in multiple authoritative sources as freely soluble in water and is routinely supplied as a water-soluble crystalline hydrate . The solubility differential is attributable to the higher hydration energy of the smaller Na⁺ cation versus K⁺, a well-established periodic trend. This means Na₂PdCl₆ can be formulated into concentrated aqueous stock solutions for catalyst impregnation, electrochemical deposition, and homogeneous aqueous-phase reactions, whereas the potassium salt requires heating or co-solvents to achieve comparable dissolved Pd concentrations.

Solubility Aqueous catalysis Precursor formulation

Pd(IV) Oxidation State Enables Distinct Catalytic Pathways vs. Pd(II) Precursors

The Pd(IV) center in sodium hexachloropalladate(IV) hydrate is electronically distinct from Pd(II) precursors, as confirmed by XANES spectroscopy. The Pd Liii absorption white line of the [PdCl₆]²⁻ anion in K₂PdCl₆ shifts by 2.0 eV to higher energy relative to [PdCl₄]²⁻ in K₂PdCl₄—a direct spectroscopic signature of the Pd⁴⁺ vs. Pd²⁺ oxidation state difference [1]. This electronic distinction carries catalytic consequences. In a direct head-to-head comparison of Pd(IV) vs. Pd(II) precursors for the C-3 benzylation of indole with benzyltributylammonium chloride, Pd(OAc)₂ (a Pd(II) catalyst) achieved only 40% conversion, whereas ammonium hexachloropalladate(IV)—sharing the identical [PdCl₆]²⁻ anion with the sodium salt—delivered 82% conversion under the same conditions, representing a 2.05-fold improvement [2]. While this specific comparison uses the ammonium rather than sodium salt, the catalytic activity resides in the [PdCl₆]²⁻ anion, making this a class-level inference for all hexachloropalladate(IV) salts.

Oxidation state Catalytic mechanism Cross-coupling

Selective Cellulase Enzyme Inhibition vs. Other Noble Metal Complexes

Sodium hexachloropalladate(IV) exhibits potent and selective inhibitory activity against cellobiohydrolase I (CBH I) from Trichoderma reesei, with an IC₅₀ of less than 50 μM measured using p-nitrophenylcellobioside (PNPC) as the substrate [1]. Critically, analogous complexes of platinum, osmium, iridium, and rhodium—tested under equivalent conditions—showed little to no effect on CBH I activity [1]. This palladium-specific inhibition extends to other cellulase activities including Avicelase and β-glucanase, suggesting broad applicability across cellulase enzyme classes. Kinetic data indicate the inhibition is reversible and consistent with an uncompetitive mechanism, distinguishing sodium hexachloropalladate from irreversible inhibitors that permanently inactivate enzyme preparations [1].

Enzyme inhibition Bioinorganic chemistry Cellulase research

Electrochemical Immobilization onto Glassy Carbon Electrodes for Electrocatalytic Dechlorination

Sodium hexachloropalladate(IV) can be directly and controllably immobilized onto glassy carbon (GC) electrode surfaces by voltage cycling between 0.0 and −0.4 V versus SCE in solutions containing 0.5 mM Na₂PdCl₆, without requiring ex situ nanoparticle synthesis or additional anchoring ligands [1]. The resulting GC/Pd modified electrodes facilitate the electrocatalytic hydrodechlorination of chlorophenoxycarboxylic acids in neutral aqueous solution (pH 7) at ambient temperature and relatively low cathodic polarizations, converting 2,4-chlorophenoxyacetic acid to a chlorine-free product [1]. This one-step electrochemical deposition protocol contrasts with Pd(II) precursors such as PdCl₂ and Na₂PdCl₄, which typically require different deposition potentials and may yield Pd(0) films with differing morphology and catalytic activity [2]. The same Na₂PdCl₆ precursor also enables co-deposition of Pd-Sn binary catalysts when combined with SnCl₂ under optimized potential cycling, achieving electrocatalytic nitrate reduction in acid medium [2].

Electrocatalysis Electrode modification Dechlorination

Palladium Mass Content and Procurement Cost Efficiency vs. Alternative Pd Sources

The palladium mass fraction directly determines the effective cost per gram of active metal, a critical procurement metric. Sodium hexachloropalladate(IV) anhydrous (Na₂PdCl₆, MW 365.1) contains 29.1% Pd by weight . The monohydrate form (CAS 16010-02-9, Na₂PdCl₆·H₂O, MW 383.13) contains approximately 27.8% Pd . This positions the sodium salt between potassium hexachloropalladate(IV) (K₂PdCl₆, MW 397.3, ~26.8% Pd; commercial specification Pd ≥ 26%) [1] and sodium tetrachloropalladate(II) (Na₂PdCl₄, MW 294.2, ~36.2% Pd; commercial specification Pd ≥ 36.0%) [2] in terms of Pd density. While Na₂PdCl₄ offers higher Pd content per gram, it lacks the Pd(IV) oxidation state that enables the distinct catalytic and electrochemical properties documented above. For applications where Pd(IV) chemistry is specifically required, Na₂PdCl₆ provides a more favorable Pd mass fraction than K₂PdCl₆, translating to lower procurement cost per mole of deliverable Pd(IV). The defined hydrate stoichiometry of CAS 16010-02-9 further ensures gravimetric accuracy in laboratory-scale preparation.

Palladium content Procurement economics Precursor selection

Defined Monohydrate Stoichiometry vs. Variable Hydration in Other Pd Chloride Salts

Sodium hexachloropalladate(IV) hydrate (CAS 16010-02-9) crystallizes as a defined monohydrate with molecular formula Na₂PdCl₆·H₂O and molecular weight 383.13 g/mol, as recorded in the CAS registry and multiple chemical databases . This contrasts with sodium tetrachloropalladate(II), which commonly exists as a variable trihydrate (Na₂PdCl₄·3H₂O, though commercial specifications sometimes list it simply as 'hydrate'), and with palladium(II) chloride, which is often supplied as an ill-defined 'damp solid' or as PdCl₂·xH₂O with variable water content [1]. The fixed hydration number of CAS 16010-02-9 eliminates the need for pre-use drying or metal-content assay verification that is often required for variably hydrated palladium precursors. For quantitative applications—including the preparation of catalyst stock solutions at defined molar concentrations, electrochemical deposition baths, and stoichiometric reactions in organometallic synthesis—this defined stoichiometry translates directly to higher gravimetric accuracy and improved batch-to-batch reproducibility.

Hydrate stoichiometry Formulation consistency Analytical accuracy

Sodium Hexachloropalladate(IV) Hydrate: Highest-Value Application Scenarios Based on Quantitative Evidence


Aqueous-Phase Catalyst Precursor for Pd(II)/Pd(IV) Cross-Coupling Manifolds

When a synthetic protocol requires or benefits from the Pd(IV) oxidation state—as demonstrated by the 82% vs. 40% conversion advantage of hexachloropalladate(IV) over Pd(OAc)₂ in indole C-3 benzylation [1]—sodium hexachloropalladate(IV) hydrate is the preferred entry point. Its high water solubility (freely soluble, versus 3.41 g/L for the potassium salt [2]) enables preparation of concentrated aqueous catalyst stock solutions without heating, facilitating reproducible catalyst loading in both homogeneous and heterogeneous (impregnation-based) protocols. The defined monohydrate stoichiometry (CAS 16010-02-9) further ensures accurate molarity calculations. This scenario is most relevant for medicinal chemistry and fine-chemical synthesis groups exploring Pd(IV)-mediated transformations.

Electrochemical Sensor and Electrode Modification via One-Step Pd Deposition

For electrochemical researchers fabricating palladium-modified electrodes for environmental sensing or electrocatalytic pollutant degradation, Na₂PdCl₆ enables direct, one-step immobilization onto glassy carbon by voltage cycling in the 0.0 to −0.4 V vs. SCE window [3]. This protocol has been validated for the complete electrocatalytic dechlorination of chlorophenoxycarboxylic acid herbicides at neutral pH and ambient temperature. Compared with PdCl₂-based deposition methods, the Na₂PdCl₆ route provides a defined Pd(IV) precursor that yields reproducible Pd film morphology. The protocol is also extendable to Pd-Sn binary catalyst co-deposition for nitrate electroreduction [4].

Selective Enzyme Inhibition Tool for Cellulase Mechanistic Studies

Sodium hexachloropalladate(IV) is the only noble-metal compound demonstrated to potently and selectively inhibit cellobiohydrolase I (IC₅₀ < 50 μM) while complexes of platinum, osmium, iridium, and rhodium show negligible effect [5]. The inhibition is reversible and consistent with an uncompetitive mechanism, making this compound a unique biochemical tool for probing cellulase active-site architecture and for studying the effects of catalytically inactivated cellulase binding on cellulose fiber structure. This application is specific to bioenergy, biomass conversion, and enzyme mechanism research groups.

Synthesis of Supported Palladium Nanoparticle Catalysts via Controlled Reduction

As a water-soluble Pd(IV) precursor with 29.1% Pd content, Na₂PdCl₆·H₂O serves as an efficient starting material for the preparation of supported palladium nanoparticles on organic-inorganic hybrid materials, as demonstrated by its use in generating Pd nanoparticles for microwave-accelerated Heck coupling (>99% conversion of iodobenzene and butyl acrylate at 2 mol% Pd loading) . The Pd(IV) oxidation state may influence nanoparticle nucleation and size distribution compared with conventional Pd(II) precursors, an aspect of ongoing research interest. This scenario applies to heterogeneous catalysis and materials science laboratories developing next-generation supported metal catalysts.

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